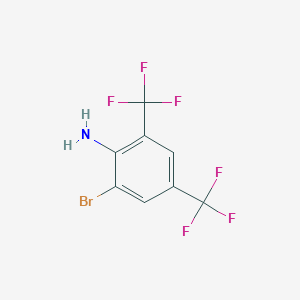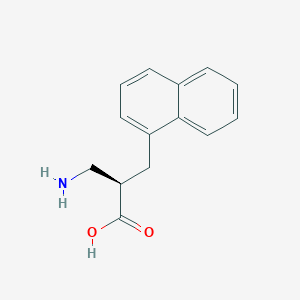
Isoindoline-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline-5-carbonyl chloride is a chemical compound that belongs to the isoindoline family. Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system. This compound is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with thionyl chloride. The reaction typically occurs under reflux conditions, where isoindoline is treated with an excess of thionyl chloride, resulting in the formation of this compound.
Another method involves the use of phosphorus trichloride and isoindoline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding isoindoline derivatives.
Reduction Reactions: this compound can be reduced to isoindoline-5-carboxylic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to isoindoline-5-carboxylic acid chloride using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Chromium trioxide in acetic acid.
Major Products Formed
Substitution: Isoindoline derivatives with various functional groups.
Reduction: Isoindoline-5-carboxylic acid.
Oxidation: Isoindoline-5-carboxylic acid chloride.
Scientific Research Applications
Isoindoline-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Isoindoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoindoline derivatives are being investigated as potential therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoindoline-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the isoindoline ring system.
Comparison with Similar Compounds
Isoindoline-5-carbonyl chloride can be compared with other similar compounds such as:
Isoindoline-1,3-dione: This compound has two carbonyl groups at positions 1 and 3 and is used in the synthesis of various pharmaceuticals and agrochemicals.
Isoindoline-5-carboxylic acid: This compound is the reduced form of this compound and is used in similar applications.
Phthalimide: This compound has a similar structure but with an imide group instead of a carbonyl chloride group. It is used as a precursor in the synthesis of various organic compounds.
This compound is unique due to its high reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of a wide range of compounds.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonyl chloride |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2 |
InChI Key |
RCXUQFHITUQRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)

![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)









